molecular formula C54H82N4O9S2 B10859770 Fenoctimine sulfate CAS No. 69365-66-8

Fenoctimine sulfate

Cat. No.: B10859770
CAS No.: 69365-66-8
M. Wt: 995.4 g/mol
InChI Key: DZLXKTCZFYOEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoctimine sulfate is an antiulcerative agent with the molecular formula C₂₇H₃₈N₂ and CAS registry number 69365-65-7 . It is chemically designated as 4-(diphenylmethyl)-1-(n-octylformimidoyl)piperidine hemihydrate and is classified under the International Non-Proprietary Name (INN) system as FENOCTIMINE . Its primary therapeutic use involves inhibiting gastric acid secretion, though its mechanism differs from classical anticholinergic or proton-pump inhibitor (PPI) pathways. Structurally, it features a piperidine core with diphenylmethyl and octylformimidoyl substituents, which influence its pharmacokinetic and pharmacodynamic properties .

Key research findings highlight its species-specific efficacy:

  • In dogs and rats, fenoctimine exhibits potent antisecretory activity without anticholinergic side effects .
  • In humans, however, it demonstrates weaker antisecretory activity and induces anticholinergic adverse effects (e.g., dry mouth, nasal dryness), likely due to extensive metabolism into derivatives with reduced efficacy and increased anticholinergic activity .

Properties

CAS No.

69365-66-8

Molecular Formula

C54H82N4O9S2

Molecular Weight

995.4 g/mol

IUPAC Name

1-(4-benzhydrylpiperidin-1-yl)-N-octylmethanimine;sulfuric acid;hydrate

InChI

InChI=1S/2C27H38N2.2H2O4S.H2O/c2*1-2-3-4-5-6-13-20-28-23-29-21-18-26(19-22-29)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25;2*1-5(2,3)4;/h2*7-12,14-17,23,26-27H,2-6,13,18-22H2,1H3;2*(H2,1,2,3,4);1H2

InChI Key

DZLXKTCZFYOEES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCCN=CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of fenoctimine sulfate involves several steps:

Chemical Reactions Analysis

Fenoctimine sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the oxidation process and various bases for substitution reactions. The major products formed from these reactions include oxidized derivatives and substituted piperidine compounds .

Comparison with Similar Compounds

Comparison with Similar Antiulcerative Compounds

Structural and Functional Overview

The table below compares fenoctimine sulfate with two structurally distinct antiulcer agents: Esaprazole and Metiamide.

Compound Therapeutic Class Molecular Formula Key Structural Features Mechanism of Action
This compound Antiulcerative C₂₇H₃₈N₂ Piperidine core, diphenylmethyl, octylformimidoyl Non-anticholinergic antisecretory (animals); metabolizes to anticholinergic derivatives (humans)
Esaprazole Antiulcerative C₁₂H₂₃N₃O Piperazineacetamide, cyclohexyl substituent Likely proton-pump inhibition (exact mechanism unspecified in evidence)
Metiamide Histamine H₂ antagonist C₉H₁₆N₄S₂ Thiourea derivative with methylimidazolyl Competitive inhibition of histamine H₂ receptors

Key Research Findings

This compound
  • Species-Specific Metabolism: In humans, fenoctimine is metabolized into derivatives with ≤10% of the parent compound’s antisecretory activity and significant anticholinergic activity .
  • Clinical Limitations : Weak efficacy in humans limits its therapeutic utility compared to animal models .
Esaprazole
  • Esaprazole’s structural simplicity (piperazineacetamide core) may enhance metabolic stability compared to fenoctimine’s bulky substituents, though direct comparative studies are lacking .
Metiamide
  • As a histamine H₂ antagonist, metiamide directly blocks acid secretion via receptor inhibition, offering a mechanistically distinct pathway from fenoctimine. However, early H₂ antagonists like metiamide were phased out due to toxicity risks (e.g., agranulocytosis) .

Biological Activity

Fenoctimine sulfate is a compound that has garnered interest due to its potential biological activities, particularly in the context of gastric acid secretion and anticholinergic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

This compound, with the molecular formula C27H38N2C_{27}H_{38}N_2 and a molecular weight of 390.61 g/mol, is classified as a non-anticholinergic inhibitor of gastric acid secretion. Its structure includes a sulfonamide group, which is significant for its biological activity .

Fenoctimine acts primarily as an antisecretory agent by inhibiting gastric acid secretion. The proposed mechanisms include:

  • Inhibition of Gastric Acid Secretion : Fenoctimine has been shown to reduce gastric acid output in animal models, particularly in dogs and rats, where it exhibited stronger effects compared to humans .
  • Anticholinergic Effects : In humans, fenoctimine demonstrated weak antisecretory activity but was associated with anticholinergic side effects such as dry mouth and nasal passages. This suggests that while it may inhibit gastric acid secretion, its efficacy is diminished by metabolic differences across species .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Gastric Antisecretory Activity Exhibits weak antisecretory effects in humans; more potent in animal models.
Anticholinergic Activity Causes side effects similar to anticholinergic drugs (e.g., dry mouth).
Metabolism Metabolized differently in humans compared to dogs and rats, affecting efficacy.

Case Studies and Research Findings

  • Antisecretory Activity in Animals : A study reported that fenoctimine effectively inhibited gastric acid secretion in dogs and rats, suggesting its potential use as a treatment for conditions like peptic ulcers . However, the same study highlighted that metabolites formed during human metabolism were less active than the parent compound.
  • Human Trials : Clinical evaluations indicated that while fenoctimine could reduce gastric acid secretion, its overall effectiveness was limited due to significant metabolic alterations in humans compared to other species. This discrepancy raises questions about the translatability of animal model results to human applications .
  • Safety Profile : The side effects associated with fenoctimine include anticholinergic symptoms, which necessitate careful consideration when prescribing this compound for therapeutic use. Monitoring for these effects is essential to ensure patient safety .

Q & A

Q. How to integrate multi-omics data to elucidate this compound’s mechanisms of action?

  • Workflow : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology models to identify hub targets .

Data Management & Reporting

  • Tables/Figures : Use Roman numerals for tables, ensuring self-explanatory titles and footnotes. Include error bars (SEM/SD) and p-values in graphs. Submit raw data as .csv files in supplementary materials .
  • Ethical Compliance : Declare conflicts of interest and funding sources. For human studies, detail IRB approvals and informed consent processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.